molecular formula C20H20O3 B562674 Conocarpan acetate CAS No. 56319-04-1

Conocarpan acetate

Cat. No.: B562674
CAS No.: 56319-04-1
M. Wt: 308.377
InChI Key: IWWPLFXSDFXJEO-DGSSKOAPSA-N
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Description

Conocarpan acetate is a neolignan derivative, a class of compounds known for their diverse biological activities. It is derived from the natural product conocarpan, which is found in various plant species such as Piper solmsianum and Mitrephora wangii. This compound has garnered interest due to its potential therapeutic properties, including antifungal, antibacterial, and antinociceptive effects .

Chemical Reactions Analysis

Types of Reactions: Conocarpan acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the acetate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Conocarpan acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of conocarpan acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Conocarpan acetate is compared with other neolignan derivatives such as:

Uniqueness: this compound’s unique structural features, such as the acetate group, enhance its biological activity and make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[4-(3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-4-5-15-6-11-19-18(12-15)13(2)20(23-19)16-7-9-17(10-8-16)22-14(3)21/h4-13,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWPLFXSDFXJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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